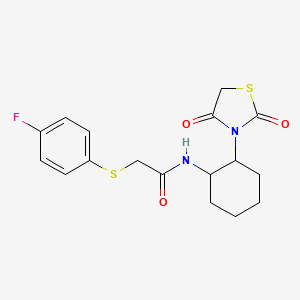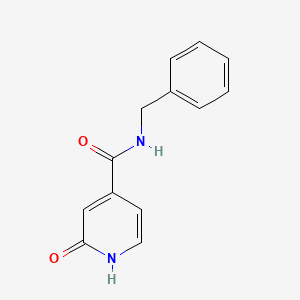
(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Antidiabetic and Antihyperlipidemic Properties
(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is extensively studied in the context of antidiabetic and antihyperlipidemic properties. Studies reveal that thiazolidine-2,4-dione derivatives, such as this compound, have shown promising hypoglycemic and hypolipidemic activities. These activities were evaluated using genetically obese and diabetic mice models, demonstrating that the structure of the molecule, particularly the 5-(4-oxybenzyl) moiety, is crucial for its substantial activity (Sohda et al., 1982).
2. Anticancer Potential
Research has also highlighted the anticancer potential of derivatives of this compound. In one study, N-substituted indole derivatives of thiazolidine-2,4-dione were synthesized and tested against human breast cancer cell lines. Certain derivatives exhibited significant inhibition of the topoisomerase-I enzyme, pointing towards a potential role in cancer therapy (Kumar & Sharma, 2022).
3. Inhibiting Melanoma Cell Proliferation
Another significant application is in inhibiting the proliferation of melanoma cells. Structural modifications of this compound have been studied to improve selectivity for inhibiting melanoma cells, particularly those containing active ERK signaling. This highlights its potential use in targeted cancer therapy (Jung et al., 2013).
4. Antimicrobial and Antifungal Activities
This compound has also been explored for its antimicrobial and antifungal activities. Novel derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broadens its potential use in treating various microbial infections (Alhameed et al., 2019).
5. Use in Corrosion Inhibition
Surprisingly, derivatives of this compound have found applications in the field of corrosion inhibition. Studies demonstrate that thiazolidinediones, including variants of the (Z)-5-(4-ethylbenzylidene) compound, can significantly enhance corrosion resistance in various metals. This application in industrial contexts is an intriguing extension of its chemical properties (Chaouiki et al., 2022).
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-13-3-5-14(6-4-13)11-15-17(22)20(18(23)25-15)12-16(21)19-7-9-24-10-8-19/h3-6,11H,2,7-10,12H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOZLFHOISXMTO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylbutanamide](/img/structure/B2434037.png)



![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)


![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)


![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)